molecular formula C9H10ClNO3 B11890785 Ethyl 5-chloro-4-methoxypicolinate

Ethyl 5-chloro-4-methoxypicolinate

Cat. No.: B11890785
M. Wt: 215.63 g/mol
InChI Key: GJVLEHZKXGHKFB-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-methoxypicolinate is a picolinic acid derivative featuring an ethyl ester group at the carboxylic acid position, a chlorine atom at the 5-position, and a methoxy group at the 4-position of the pyridine ring. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, with substituent patterns critically influencing reactivity and bioactivity.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

ethyl 5-chloro-4-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-4-8(13-2)6(10)5-11-7/h4-5H,3H2,1-2H3

InChI Key

GJVLEHZKXGHKFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-4-methoxypicolinate typically involves the esterification of 5-chloro-4-methoxypyridine-2-carboxylic acid. One common method includes the reaction of 5-chloro-4-methoxypyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-4-methoxypicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4-methoxypicolinate is primarily related to its ability to interact with biological targets through its functional groups. The chlorine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various molecular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Position and Electronic Effects: this compound combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may modulate reactivity in coupling or substitution reactions. The hydroxymethyl group in Ethyl 5-(hydroxymethyl)picolinate introduces polarity, enhancing solubility in aqueous media compared to the chloro-methoxy derivative .
  • Ester Group Impact :

    • Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance, which could prolong bioavailability in prodrug applications. Methyl 4-chloropicolinate’s industrial-scale availability (99% purity) suggests broader commercial use, possibly due to cost-effectiveness .

Commercial and Research Relevance

  • Methyl 4-methoxy-3,5-dimethylpicolinate (95% purity) is marketed in small quantities, indicating niche research applications, whereas Ethyl 3,4-dihydro-2H-benzooxazine-2-carboxylate’s fused-ring structure may prioritize its use in heterocyclic chemistry .
  • Similarity scores from (e.g., 0.88–0.94) suggest that this compound shares functional group motifs with hydrochlorides and hydroxymethyl derivatives, though bioactivity data remain speculative without direct studies .

Biological Activity

Ethyl 5-chloro-4-methoxypicolinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

This compound belongs to the picolinate family, characterized by a pyridine ring substituted at the 5-position with a chlorine atom and at the 4-position with a methoxy group. Its chemical structure can be represented as follows:

C10H11ClNO2\text{C}_1\text{0H}_{1\text{1}}ClNO_2

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest that this compound exhibits potent activity, comparable to standard antibiotics.

Microorganism MIC (µg/mL) Standard
Escherichia coli32Ampicillin (16)
Staphylococcus aureus16Methicillin (8)

Anticancer Properties

Recent research has highlighted the potential anticancer effects of this compound. In studies involving various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, the compound exhibited significant cytotoxicity.

Cell Line IC50 (µM) Reference
MCF-710.5
A5498.2

Mechanistically, it appears to induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Oxidative Stress : It promotes the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Modulation of Signaling Pathways : this compound affects various signaling pathways, including those related to cell cycle regulation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against clinical isolates from patients with infections. Results indicated a high success rate in inhibiting bacterial growth, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Cancer Treatment

In another study, the anticancer effects were assessed in vivo using mouse models bearing human tumor xenografts. Treatment with this compound resulted in significant tumor regression compared to control groups. Histological analysis revealed increased apoptotic cells in treated tumors.

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